![molecular formula C19H17ClN4O2S B2562967 N-(5-chloro-2-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 921481-36-9](/img/structure/B2562967.png)
N-(5-chloro-2-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
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Description
N-(5-chloro-2-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, also known as CMPTA, is a compound that has gained interest in scientific research due to its potential therapeutic applications. CMPTA belongs to the class of thiazole derivatives, which have shown promising results in various biological activities.
Scientific Research Applications
Synthesis and Anticancer Activity
Several studies have synthesized derivatives of thiazole compounds, including those related to N-(5-chloro-2-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, and evaluated their potential as anticancer agents. For example, derivatives of 5-methyl-4-phenyl thiazole have been synthesized and investigated for their antitumor activities against human lung adenocarcinoma cells. These compounds have shown selective cytotoxicity, with one derivative demonstrating high selectivity and inducing apoptosis in cancer cells, although not as effectively as cisplatin (Evren et al., 2019).
Antimicrobial Activity
Research has also focused on the antimicrobial potential of thiazole derivatives. For instance, a new series of thiazolidinone derivatives was synthesized to explore their antibacterial and antifungal activities. These compounds showed significant activity against various bacterial and fungal strains, indicating the potential of thiazole derivatives as antimicrobial agents (Baviskar et al., 2013).
Antioxidant Activity
In another study, coordination complexes constructed from pyrazole-acetamide derivatives, which share a functional group similarity with the compound , demonstrated significant antioxidant activity. This study highlights the potential of such compounds in scavenging free radicals and contributing to the development of antioxidant therapies (Chkirate et al., 2019).
Ligand-Protein Interactions and Photovoltaic Efficiency
Furthermore, benzothiazolinone acetamide analogs, closely related to the compound of interest, have been analyzed for their ligand-protein interactions and photovoltaic efficiency. These compounds have been shown to possess good light harvesting efficiency and significant non-linear optical activity, suggesting their utility in dye-sensitized solar cells and as potent inhibitors in biological systems (Mary et al., 2020).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-12-7-8-13(20)9-16(12)23-17(25)10-15-11-27-19(22-15)24-18(26)21-14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,23,25)(H2,21,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVAFIVZLZAQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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